molecular formula C16H21NO2 B2467419 N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide CAS No. 2361657-76-1

N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide

Cat. No.: B2467419
CAS No.: 2361657-76-1
M. Wt: 259.349
InChI Key: XNBLMEVLTDVPCU-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides. This compound features a phenyl ring substituted with two methyl groups at the 2 and 5 positions, an oxan-4-yl group, and a prop-2-enamide moiety. It is of interest in various fields of chemistry and potentially in pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 2,5-dimethylphenylamine with oxan-4-yl prop-2-enoic acid in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like FeBr3.

Major Products

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide.

    N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)butanamide: Similar structure but with a butanamide group instead of a prop-2-enamide.

Uniqueness

N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide is unique due to the presence of the prop-2-enamide moiety, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-4-16(18)17(14-7-9-19-10-8-14)15-11-12(2)5-6-13(15)3/h4-6,11,14H,1,7-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBLMEVLTDVPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(C2CCOCC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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